molecular formula C11H16O3 B8659495 4-Cyclopentylresorcinol monohydrate CAS No. 797750-52-8

4-Cyclopentylresorcinol monohydrate

Cat. No. B8659495
M. Wt: 196.24 g/mol
InChI Key: WLWRASODMDBNFC-UHFFFAOYSA-N
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Patent
US07338979B2

Procedure details

To a N2 purged pressure reactor is charged resorcinol (44.0 g, 0.40 mol), cyclopentanol (44 mL, 0.49 mol) and 85% aqueous H3PO4 (55 mL, 0.80 mol). The slurry is heated to 95-120° C. for 6-18 hours. The pink reaction mixture is cooled to ˜70° C. and diluted with water (50 mL) and toluene (200 mL). The layers are allowed to separate at 60±5° C. The bottom orange aqueous layer is cut away. The remaining pink organic layer is extracted with 2×50 mL water at 60±5° C. and then stirred with carbon (5 g) at 60±5° C. for 1-2 hours. The slurry is filtered hot through Supercel, rinsing the cake with hot toluene (50 mL). The orange filtrate is diluted with 5 mL water and allowed to cool to ˜30° C. at which time the product crystallizes. The slurry is cooled to 0-5° C. and the product collected, washed with cold toluene (40 mL) and pulled dry on the funnel to afford 41 g of 4-cyclopentyl resorcinol monohydrate as a white to pale pink solid (≧98% area by HPLC). The material can be recrystallized if desired from hot toluene (5 mL/g) and carbon (10% by weight) filtering through Supercel and/or silica gel to the Form I polymorph of 4-cyclopentyl resorcinol afford as a white solid (≧99.7% by HPLC).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.OP(O)(O)=O>O.C1(C)C=CC=CC=1>[OH2:2].[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:5.6|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
44 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
55 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
stirred with carbon (5 g) at 60±5° C. for 1-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a N2 purged pressure reactor
TEMPERATURE
Type
TEMPERATURE
Details
The pink reaction mixture is cooled to ˜70° C.
CUSTOM
Type
CUSTOM
Details
to separate at 60±5° C
EXTRACTION
Type
EXTRACTION
Details
The remaining pink organic layer is extracted with 2×50 mL water at 60±5° C.
FILTRATION
Type
FILTRATION
Details
The slurry is filtered hot through Supercel
WASH
Type
WASH
Details
rinsing the cake with hot toluene (50 mL)
ADDITION
Type
ADDITION
Details
The orange filtrate is diluted with 5 mL water
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ˜30° C. at which time the product
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the product collected
WASH
Type
WASH
Details
washed with cold toluene (40 mL)
CUSTOM
Type
CUSTOM
Details
pulled dry on the funnel

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
O.C1(CCCC1)C1=C(C=C(O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.